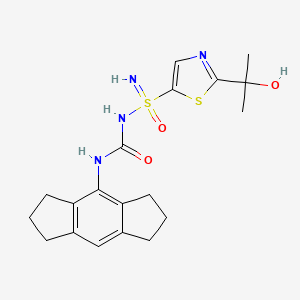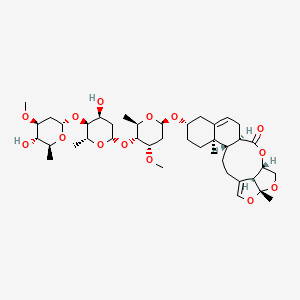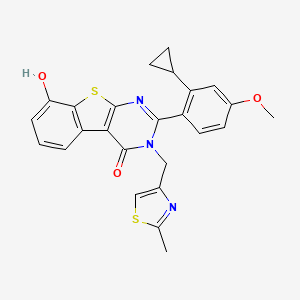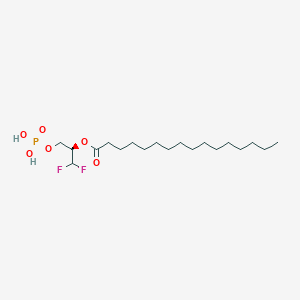
Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism (particularly lipid metabolism), and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPAR modulators involves complex organic synthesis techniques. For instance, the preparation of PPAR-gamma agonists often involves the use of heterocyclic scaffolds. These compounds are synthesized through multi-step reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of PPAR modulators is scaled up from laboratory synthesis. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: PPAR modulators undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure to enhance their biological activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of PPAR modulators include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions vary depending on the desired modification but often involve specific temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions are typically the active PPAR modulators, which are then tested for their efficacy in biological systems. These products are characterized by their ability to bind to PPAR receptors and modulate gene expression .
Scientific Research Applications
PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis . In biology, they are essential for understanding cellular differentiation and development . In medicine, PPAR modulators are investigated for their potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases . Additionally, they have applications in cancer research, where they are studied for their role in tumorigenesis and potential as therapeutic agents .
Mechanism of Action
PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in lipid metabolism, glucose homeostasis, and inflammation . This binding regulates the transcription of genes involved in various metabolic pathways .
Comparison with Similar Compounds
PPARs are unique compared to other nuclear receptors due to their specific roles in lipid metabolism and energy homeostasis. Similar compounds include other nuclear receptors such as liver X receptors (LXRs) and farnesoid X receptors (FXRs), which also regulate lipid metabolism but have distinct target genes and pathways . PPAR modulators are unique in their ability to target multiple metabolic pathways simultaneously, making them versatile tools in metabolic research and therapeutic development .
List of Similar Compounds:- Liver X Receptors (LXRs)
- Farnesoid X Receptors (FXRs)
- Retinoid X Receptors (RXRs)
Properties
Molecular Formula |
C19H37F2O6P |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(2R)-1,1-difluoro-3-phosphonooxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C19H37F2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)27-17(19(20)21)16-26-28(23,24)25/h17,19H,2-16H2,1H3,(H2,23,24,25)/t17-/m1/s1 |
InChI Key |
FNESAIQQDLSXRX-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COP(=O)(O)O)C(F)F |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)

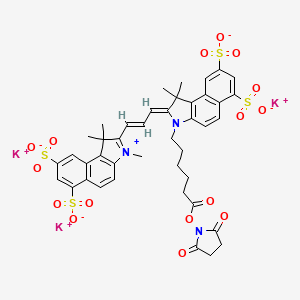
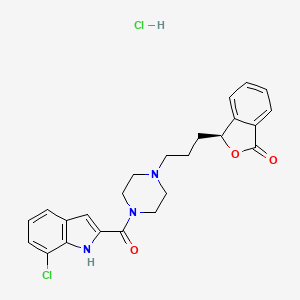
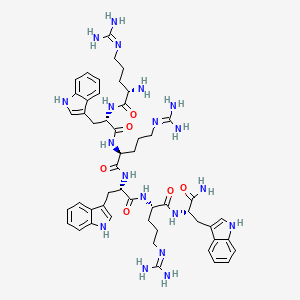

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
